molecular formula C2H8N2S B12554865 2-(Aminosulfanyl)ethan-1-amine CAS No. 144678-17-1

2-(Aminosulfanyl)ethan-1-amine

Cat. No.: B12554865
CAS No.: 144678-17-1
M. Wt: 92.17 g/mol
InChI Key: RQDPZXSSYKLDPZ-UHFFFAOYSA-N
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Description

2-(Aminosulfanyl)ethan-1-amine is an organic compound characterized by the presence of both an amine group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminosulfanyl)ethan-1-amine typically involves the reaction of ethyleneimine with hydrogen sulfide under controlled conditions. This reaction results in the formation of the desired compound through nucleophilic substitution, where the amine group replaces a hydrogen atom on the ethyleneimine .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminosulfanyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminosulfanyl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminosulfanyl)ethan-1-amine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the thiol group can participate in redox reactions and form covalent bonds with proteins and enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminosulfanyl)ethan-1-amine is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in both research and industrial applications .

Properties

CAS No.

144678-17-1

Molecular Formula

C2H8N2S

Molecular Weight

92.17 g/mol

IUPAC Name

S-(2-aminoethyl)thiohydroxylamine

InChI

InChI=1S/C2H8N2S/c3-1-2-5-4/h1-4H2

InChI Key

RQDPZXSSYKLDPZ-UHFFFAOYSA-N

Canonical SMILES

C(CSN)N

Origin of Product

United States

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